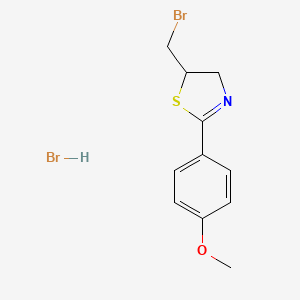![molecular formula C14H12Cl3NO B6143098 2-chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 610274-28-7](/img/structure/B6143098.png)
2-chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one” is a chlorinated derivative of a pyrrole. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The presence of chlorine atoms and the ketone group (C=O) could potentially make this compound reactive and useful in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a pyrrole ring which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. It also contains a ketone functional group (C=O) and several chlorine atoms attached to the carbon atoms .Chemical Reactions Analysis
As a chlorinated pyrrole derivative, this compound could potentially undergo a variety of chemical reactions. The chlorine atoms might make it a good electrophile, reacting with nucleophiles in substitution reactions. The ketone group could also undergo reactions such as nucleophilic addition or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, chlorinated organic compounds tend to be relatively stable and nonpolar, and may have low water solubility. The presence of a polar ketone group could affect its solubility and reactivity .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound would depend on its reactivity and the specific properties conferred by its functional groups. It could potentially be used as a building block in the synthesis of more complex molecules, or as a reagent in specific types of chemical reactions .
Propiedades
IUPAC Name |
2-chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO/c1-8-5-11(14(19)7-15)9(2)18(8)10-3-4-12(16)13(17)6-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJAYTCNIUAPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B6143036.png)



![2-[4-(4-methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B6143055.png)

![4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol](/img/structure/B6143066.png)
![{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine](/img/structure/B6143069.png)
![N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6143072.png)
![2-cyano-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6143087.png)


![3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143117.png)

